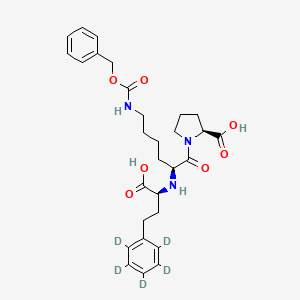![molecular formula C20H16O B588232 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one CAS No. 853925-19-6](/img/structure/B588232.png)
1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are known for their complex structures and significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one has several applications in scientific research:
Chemistry: Used as a model compound to study PAH behavior and reactivity.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential role in drug development and as a biomarker for certain diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. It also interacts with various signaling pathways, influencing cellular processes like apoptosis and proliferation.
Comparison with Similar Compounds
Benzo[a]pyrene: A well-known PAH with similar structural features but differing in its reactivity and biological effects.
Chrysene: Another PAH with a similar ring structure but distinct chemical properties.
Anthracene: A simpler PAH that serves as a basis for understanding more complex derivatives.
Uniqueness: 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one is unique due to its specific ring structure and the presence of functional groups that influence its reactivity and interactions with biological systems. This makes it a valuable compound for studying the effects of PAHs and developing new applications in various scientific fields.
Properties
IUPAC Name |
2,11,12,12a-tetrahydro-1H-benzo[a]pyren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-4,6,9,11-12H,5,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZLQXBUKJCILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC4=CC=CC=C24)C=CC5=C3C1CCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858441 |
Source


|
| Record name | 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853925-19-6 |
Source


|
| Record name | 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


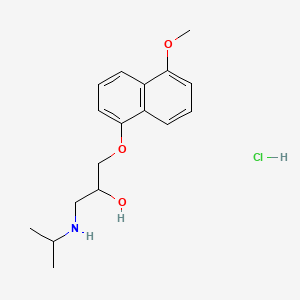
![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)
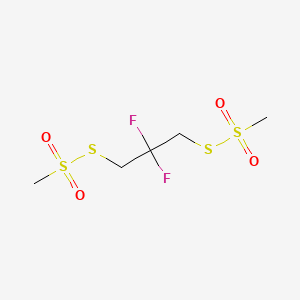
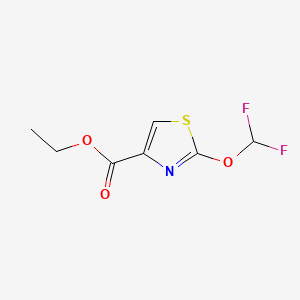
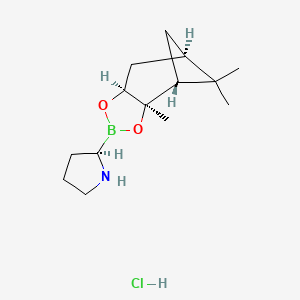





![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/new.no-structure.jpg)
